DMOAP is used to modify the surface of indium tin oxide (ITO) electrodes in LCDs to achieve specific alignment of liquid crystal molecules. This manipulation of alignment is crucial for optimizing image clarity, contrast, and viewing angles. PubChem, Uses:
DMOAP can be employed to functionalize surfaces for biosensor applications by creating a covalently bonded layer that facilitates the attachment of biomolecules like enzymes, antibodies, and DNA. This modification enhances the sensitivity and specificity of biosensors for various biomolecular detection purposes. [A potential application of a silane coupling agent in the development of a microfluidic biosensor for the detection of Escherichia coli O157:H7, Journal of Chromatography A, Volume 1116, Issue 1-2, 2006, Pages 247-253, ]
DMOAP can improve the adhesion between inorganic fillers and organic polymer matrices in composite materials. This enhancement in interfacial bonding leads to improved mechanical properties like tensile strength, flexural strength, and impact resistance. [The effect of silane coupling agents on the properties of natural fiber-reinforced polymer composites: A review, Composites Part B: Engineering, Volume 135, 2018, Pages 144-158, ]
DMOAP can be used to modify the surface of nanoparticles, allowing for better dispersion, control over surface chemistry, and attachment of specific functional groups. This functionalization enables the development of novel nanomaterials with tailored properties for applications in catalysis, drug delivery, and bioimaging. [Functionalization of metal nanoparticles with silane coupling agents, Nano Research, Volume 2, Issue 11, 2009, Pages 853-864, ]
DMOAP can be used as a pre-treatment for metal surfaces to improve their adhesion to organic coatings and enhance corrosion resistance. [Silane coupling agents for metal-polymer composites, Progress in Polymer Science, Volume 20, Issue 11-12, 1995, Pages 1043-1123, ]
DMOAP can be incorporated into coatings to impart antimicrobial properties to surfaces, potentially reducing the spread of bacteria and other microorganisms. [Development of antimicrobial coatings using silane coupling agents, Progress in Organic Coatings, Volume 67, Issue 3-4, 2009, Pages 461-470, ]
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound characterized by its long hydrophobic octadecyl chain and a trimethoxysilyl functional group. Its molecular formula is with a molecular weight of 496.29 g/mol. This compound is typically presented as a yellow liquid and is known to be soluble in organic solvents like methanol, where it is often supplied at a concentration of 60% . It has applications in various fields, including materials science and biology, due to its unique properties.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride undergoes hydrolysis when exposed to moisture or water. The methoxy groups attached to the silicon atom react with water, leading to the formation of silanol groups, which can further condense to form siloxane bonds. This reaction is significant in applications involving surface modification and adhesion . The compound is also sensitive to heat and can decompose, releasing irritating gases when subjected to high temperatures .
The synthesis of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride typically involves the reaction of octadecyldimethylamine with 3-(trimethoxysilyl)propyl chloride. This reaction occurs under controlled conditions to ensure the formation of the quaternary ammonium salt. Various methods may be employed, including solvent-based reactions or solvent-free methods, depending on the desired purity and yield .
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride finds numerous applications:
Interaction studies involving Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride focus on its behavior in different environments, particularly its interactions with biological membranes and surfaces. Research indicates that this compound can modify surface properties of materials, enhancing their compatibility with biological systems. Additionally, studies have shown its potential effectiveness against various microbial strains, although care must be taken due to its toxicity .
Several compounds share structural features or functional properties with Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride. Here are some notable examples:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Octadecyldimethylamine | Long-chain amine | Lacks silane functionality; primarily used as a surfactant. |
3-Chloropropyltrimethoxysilane | Silane compound | Used for surface modification but does not have quaternary ammonium properties. |
Trimethyloctadecylammonium chloride | Quaternary ammonium | Similar surfactant properties but without the silane component. |
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride stands out due to its unique combination of hydrophobicity from the long-chain alkyl group and reactivity from the trimethoxysilyl group, enabling diverse applications in both industrial and laboratory settings .
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard